15-Tetracosenoic acid, methyl ester

Description

Contextualization as a Long-Chain Fatty Acid Methyl Ester (FAME)

15-Tetracosenoic acid, methyl ester, is classified as a very long-chain fatty acid methyl ester (FAME). researchgate.net FAMEs are fatty acids that have been esterified with methanol (B129727). This chemical modification is often performed to facilitate analysis, particularly by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comjeol.com The process of transesterification converts the fatty acid into a more volatile and less polar compound, making it suitable for these analytical techniques. researchgate.net

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbon atoms or more. wikipedia.org The parent fatty acid of this ester, nervonic acid, has a 24-carbon backbone. wikipedia.org In scientific research, FAMEs, including methyl cis-15-tetracosenoate, are used as reference standards in the analysis of complex lipid mixtures, such as those found in food or biological samples. sigmaaldrich.comcaymanchem.com

Nomenclature and Stereochemical Considerations of 15-Tetracosenoic Acid, Methyl Ester

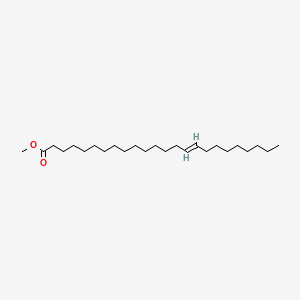

The nomenclature of 15-tetracosenoic acid, methyl ester can be complex due to the various systematic and common names used to identify it. Its chemical formula is C₂₅H₄₈O₂ and it has a molecular weight of approximately 380.65 g/mol . scbt.comfishersci.co.uk

The most specific name for this compound is methyl (Z)-tetracos-15-enoate. nih.gov The "(Z)" denotes the cis configuration of the double bond between the 15th and 16th carbon atoms. This cis isomer is the naturally occurring form. wikipedia.orgnist.gov The trans isomer is denoted as (E)-15-tetracosenoic acid. larodan.com

Commonly, it is referred to by several synonyms, including:

Methyl cis-15-tetracosenoate scbt.compharmaffiliates.com

Methyl nervonate fishersci.co.ukcaymanchem.com

Nervonic acid methyl ester scbt.comcaymanchem.com

Selacholeic acid methyl ester scbt.comsigmaaldrich.com

The parent compound, nervonic acid, is also known as selacholeic acid or cis-15-tetracosenoic acid. wikipedia.org The CAS Registry Number for the cis isomer is 2733-88-2. scbt.comfishersci.co.uknist.govcaymanchem.com

| Compound Name | CAS Number | Synonyms |

| Methyl (Z)-tetracos-15-enoate | 2733-88-2 | Methyl cis-15-tetracosenoate, Methyl Nervonate, Nervonic acid methyl ester, Selacholeic acid methyl ester scbt.comfishersci.co.uknih.govnist.govcaymanchem.com |

| Methyl (E)-tetracos-15-enoate | 56554-33-7 | Methyl trans-15-tetracosenoate larodan.comnih.gov |

Significance in Advanced Lipidomics and Metabolomics Research

The study of lipids, known as lipidomics, and the broader analysis of metabolites, or metabolomics, heavily rely on precise analytical techniques. researchgate.net 15-Tetracosenoic acid, methyl ester, serves as a crucial analytical standard in these fields. sigmaaldrich.comfishersci.co.uk Its well-defined chemical structure and properties allow for the accurate identification and quantification of related fatty acids in complex biological samples. sigmaaldrich.com

In metabolomics studies, FAMEs are often used to create profiles of microbial communities. researchgate.net The analysis of FAMEs can provide a "fingerprint" of the fatty acid composition of a sample, which can be used to identify different species of bacteria or to assess the metabolic state of an organism. caymanchem.com

Furthermore, the parent molecule, nervonic acid, is particularly abundant in the white matter of the brain and in the myelin sheath of nerve fibers. wikipedia.orgcaymanchem.com This enrichment in nervous tissue makes its methyl ester derivative a valuable tool for researchers studying neurological development and diseases. caymanchem.com The ability to accurately measure levels of nervonic acid and its derivatives can provide insights into the biochemical changes associated with various neurological conditions.

Properties

IUPAC Name |

methyl (E)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIZSBLAFHZCP-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution in Biological Systems

Natural Sources and Organismal Presence

The distribution of 15-tetracosenoic acid, methyl ester is widespread, indicating its involvement in various biological processes.

Microbial Production and Metabolites

While extensive research on the microbial production of 15-tetracosenoic acid, methyl ester is ongoing, its presence has been noted in certain microorganisms. For instance, it is found in some endophytic fungi. Further investigation is needed to fully understand its metabolic role and production pathways in these organisms.

Plant Kingdom Distribution

This fatty acid methyl ester is found in various terrestrial and aquatic plants.

Terrestrial Flora

A number of terrestrial plants have been found to contain 15-tetracosenoic acid, methyl ester. Analysis of a whole plant methanol (B129727) extract of Calotropis procera identified this compound. researchgate.net It is also a constituent of the cold methanolic extract of Petroselinum crispum (parsley) leaves. niscair.res.in The seed oils of several plants are notable sources. For example, it is present in trace amounts (0.25%) in Algerian prickly pear (Opuntia ficus-indica) seed oil. nih.gov In the edible mushroom Pleurotus ferulae, the (Z)- isomer was detected in both wild and cultivated varieties, with concentrations of 0.35% and 0.46% in the petroleum ether subfractions, respectively. nih.gov Furthermore, it has been identified in Panax ginseng C.A. Mey., Ximenia americana L. seeds, and Lepidium sativum (garden cress) seed oil. nih.govnih.gov

Aquatic Flora

In the marine environment, 15-tetracosenoic acid, methyl ester has been detected in the seagrass Thalassodendron ciliatum, found in the Red Sea. researchgate.net

Animal Tissues and Biofluids

15-Tetracosenoic acid, methyl ester is a significant component in various animal tissues, particularly in the nervous system. It is an ester form of nervonic acid, a key fatty acid in brain sphingolipids. chemicalbook.com Nervonic acid itself constitutes approximately 40% of the total fatty acids in these complex lipids, which are vital for the structure and function of the myelin sheath that insulates nerve fibers. chemicalbook.comwikipedia.org Consequently, the methyl ester form is enriched in nervous tissue. scbt.com Beyond the nervous system, this compound has also been identified in breast milk and adipose tissue.

Data Tables

Table 1: Quantitative Variation of 15-Tetracosenoic Acid/Methyl Ester in Different Plant Species

Below is an interactive table summarizing the percentage content of 15-tetracosenoic acid or its methyl ester in the oils of various plant species and matrices.

| Plant Species | Common Name | Plant Matrix | Compound Form | Percentage Content (%) | Reference(s) |

| Lunaria annua | Honesty | Seed Oil | Nervonic Acid | 21.8 - 25 | mdpi.comcosmeticsbusiness.com |

| Lepidium sativum | Garden Cress | Seed Oil | 15-Tetracosenoic acid, methyl ester | 5.68 | nih.gov |

| Petroselinum crispum | Parsley | Leaf Extract | 15-Tetracosenoic acid, methyl ester | Major Component | nih.gov |

| Acer truncatum | Purpleblow Maple | Seed Oil | Nervonic Acid | Not specified | nih.gov |

| Calotropis procera | Sodom's Apple | Whole Plant Extract | 15-Tetracosenoic acid, methyl ester | Identified** | researchgate.net |

| Qualitative description from the study, specific percentage not provided. | |||||

| **Compound was identified, but not quantified as a major component in most fatty acid profile analyses of the oil. |

Biosynthetic Pathways and Metabolic Interconversions of 15 Tetracosenoic Acid, Methyl Ester

Precursor Molecules and Elongation Mechanisms

The synthesis of nervonic acid (24:1 n-9) in biological systems is an extension of the primary fatty acid synthesis pathways. The de novo synthesis of fatty acids produces palmitic acid (16:0), which can then be elongated and desaturated. The direct precursor for the synthesis of nervonic acid is oleic acid (18:1 n-9). wikipedia.orgmdpi.com

The process involves a series of fatty acid elongation (FAE) cycles, where two-carbon units are sequentially added to the carboxyl end of the fatty acid chain. mdpi.com This elongation occurs at the endoplasmic reticulum and involves a multi-enzyme complex. frontiersin.org Oleic acid is first elongated to eicosenoic acid (20:1 n-9), which is then further elongated to erucic acid (22:1 n-9). The final elongation step converts erucic acid into nervonic acid (24:1 n-9). wikipedia.orgmdpi.com Each two-carbon unit is donated by malonyl-CoA. mdpi.com

| Precursor/Intermediate | Chemical Formula | Carbon:Double Bond | Description |

| Oleic Acid | C18H34O2 | 18:1 (n-9) | The primary precursor for nervonic acid synthesis. wikipedia.orgmdpi.com |

| Eicosenoic Acid | C20H38O2 | 20:1 (n-9) | The first elongation product of oleic acid. mdpi.com |

| Erucic Acid | C22H42O2 | 22:1 (n-9) | The direct precursor to nervonic acid. wikipedia.org |

| Nervonic Acid | C24H46O2 | 24:1 (n-9) | The final product of this elongation pathway. wikipedia.org |

Enzymatic Systems Involved in Biosynthesis

The elongation of very-long-chain fatty acids (VLCFAs), including nervonic acid, is carried out by a membrane-bound enzyme system known as the fatty acid elongase (FAE) complex. unl.eduplos.org This system comprises four key enzymes that catalyze the four successive reactions in each elongation cycle:

β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that initiates the elongation cycle by condensing the acyl-CoA substrate with a two-carbon unit from malonyl-CoA. frontiersin.orgjst.go.jp

β-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate. frontiersin.orgunl.edu

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the resulting 3-hydroxyacyl-CoA. frontiersin.orgunl.edu

trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to complete the elongation cycle, yielding an acyl-CoA chain that is two carbons longer. frontiersin.orgunl.edu

The KCS enzymes are encoded by a family of genes known as Elongation of Very Long Chain Fatty Acids (ELOVL). Different ELOVL isoforms exhibit specificity for substrates of different chain lengths and saturation levels. While multiple ELOVLs exist, ELOVL3 has been identified as an enzyme involved in the elongation of very long-chain fatty acids. nih.gov Its expression is notably high in specific tissues like brown adipose tissue and is involved in processes requiring high rates of fatty acid oxidation. nih.gov The synthesis of nervonic acid from oleic acid specifically requires elongase activity capable of handling C18 to C24 substrates.

| Enzyme | Abbreviation | Function in Elongation Cycle |

| β-ketoacyl-CoA synthase | KCS | Condensation of acyl-CoA with malonyl-CoA (rate-limiting step). frontiersin.orgjst.go.jp |

| β-ketoacyl-CoA reductase | KCR | Reduction of the 3-ketoacyl group. frontiersin.orgunl.edu |

| β-hydroxyacyl-CoA dehydratase | HCD | Dehydration of the 3-hydroxyacyl intermediate. frontiersin.orgunl.edu |

| trans-2,3-enoyl-CoA reductase | ECR | Reduction of the enoyl-CoA to form the elongated acyl-CoA. frontiersin.orgunl.edu |

Integration into Complex Lipid Structures

Once synthesized, nervonic acid is not typically found in high concentrations as a free fatty acid. Instead, it is rapidly incorporated into more complex lipid molecules, where it performs critical structural and functional roles, particularly within the nervous system. researchgate.netnih.gov

Formation of Sphingolipids and Cerebrosides

Nervonic acid is a predominant fatty acid found in sphingolipids, a class of lipids containing a backbone of sphingoid bases. rsc.orgmdpi.com It is attached via an amide bond to the sphingosine (B13886) base to form ceramides (B1148491). These nervonic acid-containing ceramides are precursors to more complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids like cerebrosides. rsc.orgmdpi.com Cerebrosides are particularly abundant in the brain and nervous tissue. wikipedia.org

Role in Myelin Sheath Lipids

The most significant role of nervonic acid is as a key component of the myelin sheath, the protective layer that insulates nerve cell axons. wikipedia.orgmdpi.com Myelin is exceptionally rich in lipids, and nervonic acid accounts for approximately 40% of the total fatty acids in the sphingolipids of myelin. wikipedia.org Its presence is crucial for the formation and maintenance of a stable and functional myelin sheath, which is essential for rapid nerve impulse transmission.

| Complex Lipid | Components | Location/Function |

| Ceramides | Sphingosine + Nervonic Acid | Precursors for other sphingolipids. mdpi.com |

| Sphingomyelin | Ceramide + Phosphocholine | A major component of the myelin sheath. rsc.org |

| Cerebrosides (Glycosphingolipids) | Ceramide + Monosaccharide (e.g., Galactose) | Abundant in the white matter of the brain and are integral to the myelin sheath. wikipedia.org |

Metabolic Fate and Turnover in Biological Systems

The levels of nervonic acid in the body are maintained through a balance of endogenous synthesis, dietary intake, and metabolic turnover. rsc.orgmdpi.com While the body can synthesize nervonic acid, the process is rate-limited, and exogenous sources can be significant. rsc.org

The metabolic fate of nervonic acid is primarily its incorporation into the complex lipids that form cellular membranes, especially the myelin sheath. The turnover of these lipids is a continuous process of degradation and re-synthesis, which is vital for the maintenance and repair of nerve tissues. A deficiency in nervonic acid has been linked to demyelinating diseases, highlighting the critical importance of its metabolic availability for neurological health. rsc.org The breakdown of nervonic acid-containing sphingolipids occurs in the lysosomes, where the fatty acid can be released and either re-utilized for the synthesis of new lipids or catabolized for energy.

Analytical Methodologies for Research Profiling and Quantification of 15 Tetracosenoic Acid, Methyl Ester

Advanced Chromatographic Techniques

The separation and identification of 15-tetracosenoic acid, methyl ester, from complex biological and chemical matrices rely heavily on sophisticated chromatographic methods. These techniques offer the necessary resolution and sensitivity to distinguish it from other structurally similar fatty acid methyl esters (FAMEs).

Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Profiling and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as the cornerstone for the analysis of fatty acids, which are typically converted to their more volatile FAME derivatives. shimadzu.comnih.gov In this technique, the FAME mixture is vaporized and separated based on boiling point and polarity on a capillary column. nih.gov As the individual esters elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

The electron ionization (EI) mode is commonly used, though it can cause extensive fragmentation of FAMEs. shimadzu.com For enhanced sensitivity, especially for unsaturated fatty acids, positive chemical ionization (PCI) can be employed as it is a softer ionization technique that results in more easily detectable protonated molecules. shimadzu.com The quantitative analysis of 15-tetracosenoic acid, methyl ester, is achieved by comparing its peak area to that of an internal or external standard. nrel.gov Experimental mass spectrometry data for 15-tetracosenoic acid, methyl ester, is available in public databases, providing reference spectra for its identification. nih.gov

A typical GC-MS setup for FAME analysis involves an injector, a capillary column (often a polar phase like those coated with free fatty acid phase or wax), and a mass spectrometer detector. nih.govgcms.cz The oven temperature is programmed to ramp up, allowing for the sequential elution of FAMEs from the shortest to the longest chain length. japsonline.com

Table 1: Representative GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Injector Temperature | 250°C | japsonline.com |

| Column Type | Polar capillary (e.g., FAMEWAX, DB-1) | gcms.czgcms.cz |

| Carrier Gas | Helium at a constant flow rate | japsonline.com |

| Oven Program | Initial temp ~110°C, ramped to ~280°C | japsonline.com |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | shimadzu.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.govgcms.cz |

| Ion Source Temp | ~280°C | japsonline.com |

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Isomer Separation

The analysis of complex fatty acid mixtures is often complicated by the presence of numerous positional and geometric (cis/trans) isomers, which can co-elute in a standard one-dimensional GC analysis. gcms.cznih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers a powerful solution to this challenge. gcms.cz

In GCxGC, two columns with different selectivities are connected in series via a modulator. gcms.cz The modulator traps and then re-injects fractions from the first column onto the second, shorter column for a rapid, secondary separation. This results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, significantly increasing peak capacity and resolution. nih.gov This technique has been successfully applied to separate complex mixtures of FAME isomers, including those of octadecenoic acid, providing a template for its application to longer chain esters like 15-tetracosenoic acid, methyl ester. nih.gov The use of a TOFMS detector is advantageous due to its high acquisition speed, which is necessary to capture the fast-eluting peaks from the second dimension, and its ability to provide full mass spectral information for identification. gcms.cz

High-Performance Liquid Chromatography (HPLC) in Related Fatty Acid Research

While GC is the predominant technique for FAME analysis, high-performance liquid chromatography (HPLC) serves as a valuable alternative and complementary method in specific applications. hplc.euaocs.org A major advantage of HPLC is that it operates at ambient temperatures, making it suitable for the analysis of heat-sensitive fatty acids without the risk of degradation or isomerization that can occur at high GC temperatures. aocs.orgjafs.com.pl

Reversed-phase HPLC is commonly used to separate fatty acids based on their chain length and degree of unsaturation. aocs.org For the separation of geometrical (cis/trans) isomers, silver ion HPLC (Ag-HPLC) is particularly effective, as the silver ions interact differently with the double bonds of cis and trans isomers. nih.gov Although direct UV detection of underivatized fatty acids is limited to low wavelengths, derivatization with chromophoric or fluorophoric agents can greatly enhance sensitivity. aocs.orgjafs.com.pl Unlike GC, HPLC does not always require derivatization, especially for free fatty acids, although esterification can improve peak shape. hplc.eu

Table 2: Comparison of GC and HPLC for Fatty Acid Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Source |

|---|---|---|---|

| Derivatization | Generally required (methylation to FAMEs) | Not always required for free fatty acids | hplc.eu |

| Operating Temp. | High (can cause degradation of sensitive compounds) | Ambient (preserves compound integrity) | aocs.org |

| Primary Use | Routine profiling and quantification of total fatty acids | Isomer separation (especially Ag-HPLC), preparative separation, analysis of heat-sensitive compounds | hplc.euaocs.org |

| Sensitivity | High with Flame Ionization Detector (FID) and MS | Can be very high with fluorescent derivatization or MS detection | aocs.org |

Sample Preparation and Derivatization Strategies for FAME Analysis (e.g., trans-esterification)

The accurate analysis of 15-tetracosenoic acid by GC requires its conversion from a lipid-bound or free fatty acid form into its corresponding methyl ester. This derivatization process, known as esterification (for free fatty acids) or transesterification (for acylglycerols), is a critical step in sample preparation. nih.gov The goal is to create a more volatile and less polar compound that is amenable to GC analysis. sigmaaldrich.com

Transesterification involves breaking the ester bonds within lipids (like triglycerides or phospholipids) and forming new methyl ester bonds. nrel.gov This is typically achieved through acid-catalyzed or base-catalyzed reactions.

Acid-catalyzed transesterification: This method uses reagents like methanolic hydrochloric acid, sulfuric acid in methanol (B129727), or boron trifluoride (BF3) in methanol. nih.govscholarsresearchlibrary.com Acid-catalyzed methods are effective for converting both free fatty acids and acylglycerols into FAMEs. cambridge.org The reaction is often carried out by heating the sample with the reagent for a specific period. scholarsresearchlibrary.com The BF3-methanol method is noted for its rapid and complete methylation. nih.gov

Base-catalyzed transesterification: Reagents such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol are used in this approach. Base-catalyzed methods are generally faster and occur at lower temperatures than acid-catalyzed reactions, but they are primarily effective for transesterifying acylglycerols and may not efficiently convert free fatty acids. acs.org

Following the reaction, the FAMEs are typically extracted into a non-polar solvent like hexane, washed, and dried before being injected into the GC system. cambridge.orgucdavis.edu The entire process, from weighing the sample to the final extraction, must be handled carefully to prevent lipid degradation through oxidation, which can be minimized by working in an inert atmosphere and using antioxidants like butylated hydroxytoluene (BHT). nrel.govcambridge.org

Quantitative and Qualitative Research Approaches and Standard Utilization

For both the qualitative identification and quantitative measurement of 15-tetracosenoic acid, methyl ester, the use of analytical standards is indispensable.

Qualitative analysis relies on comparing the retention time and mass spectrum of a peak in a sample chromatogram to that of a known, authenticated standard. nih.gov The unique fragmentation pattern of 15-tetracosenoic acid, methyl ester, in the mass spectrometer serves as a definitive identifier when matched with the spectrum from a pure standard analyzed under the same conditions. nih.gov

Quantitative analysis determines the concentration of the compound in a sample. This is most commonly achieved by using an internal standard—a known amount of a compound not naturally present in the sample (e.g., an odd-chain fatty acid like C17:0 or C19:0) that is added at the beginning of the sample preparation process. nrel.govcambridge.org The ratio of the peak area of the analyte (15-tetracosenoic acid, methyl ester) to the peak area of the internal standard is used to calculate the concentration, correcting for any sample loss or variability during preparation and analysis. nrel.gov Alternatively, an external standard calibration curve can be created by analyzing a series of known concentrations of a 15-tetracosenoic acid, methyl ester standard. acs.org

Analytical standards for isomers of 15-tetracosenoic acid, methyl ester, such as methyl cis-15-tetracosenoate (also known as nervonic acid methyl ester), are commercially available. sigmaaldrich.comlabmix24.comscientificlabs.co.uk These standards are certified for purity and are essential for validating analytical methods and ensuring the accuracy of research findings. scientificlabs.co.uk In a recent study, plasma levels of 15-tetracosenoic acid were quantified and found to have a significant inverse association with attention scores in older adults, highlighting the importance of accurate quantification in clinical research. nih.gov

Biochemical and Biological Roles in Cellular and Organismal Processes Excluding Clinical and Safety Aspects

Enzymatic Interactions and Modulatory Activities

15-Tetracosenoic acid, methyl ester has been identified as a potential inhibitor of filarial topoisomerase II. ajol.info Research involving the isolation and analysis of compounds from the native isolate Micrococcus luteus B1252 pointed to the fatty acid ester derivative, (Z)-15-tetracosenoic acid, methyl ester, as the active principle responsible for inhibiting this enzyme. ajol.info Topoisomerase II is a critical enzyme for the survival of filarial parasites, and its inhibition presents a potential avenue for developing new antifilarial drugs. ajol.info The study suggested that this fatty acid ester could be a lead compound for anti-virulence drugs. ajol.info

Role in Structural Lipid Composition and Membrane Integrity

As a derivative of nervonic acid, 15-tetracosenoic acid, methyl ester is linked to the structural integrity of neural tissues. Nervonic acid is a very long-chain fatty acid that is particularly abundant in the white matter of animal brains and in the sphingolipids of the myelin sheath that insulates nerve fibers. wikipedia.orgchemicalbook.com Specifically, nervonic acid constitutes about 40% of the total fatty acids in sphingolipids within the nervous system. wikipedia.org The methyl ester form, methyl cis-15-tetracosenoate, is recognized as a long-chain fatty acid enriched in the myelin sheath of nerve fibers. scbt.com This enrichment underscores its importance in the creation and maintenance of neural cell membranes. niscair.res.in

Participation in Fundamental Cellular Mechanisms

The parent compound, nervonic acid, is involved in several fundamental cellular processes. It is believed to play a role in the growth and maintenance of nerve tissue by regulating Ca2+ ion channels in the cell membranes of nerve tissue. wikipedia.org The biosynthesis of nervonic acid is an elongation product of oleic acid, indicating its integration into fatty acid metabolic pathways that are fundamental to cellular structure and function. wikipedia.org Given that 15-tetracosenoic acid, methyl ester is a derivative of nervonic acid, it is implicated in these processes, including membrane formation. chrombox.org

Influence on Microbial Community Dynamics and Metabolic Niches

Studies have identified 15-tetracosenoic acid, methyl ester as a bioactive compound in various natural sources, suggesting a role in microbial interactions. For instance, it was identified as a major bioactive compound in the cold methanolic extract of Petroselinum crispum (parsley) leaves. niscair.res.in The presence of such fatty acid esters in plant extracts that exhibit antibacterial effects suggests they may contribute to the plant's defense mechanisms and influence the surrounding microbial community. niscair.res.in Additionally, research on symbiont bacteria from mangrove ecosystems has shown that fatty acid methyl esters, such as 9-octadecenoic acid, methyl ester, are the most abundant compounds and possess antibacterial and antifungal potential. gjesm.net This suggests that similar very long-chain fatty acid esters like 15-tetracosenoic acid, methyl ester could play a role in shaping metabolic niches within complex microbial environments.

Implications in Specific Lipid Metabolism Pathways

15-Tetracosenoic acid, methyl ester is intrinsically linked to the metabolism of very long-chain monounsaturated fatty acids (VLCMUFAs). Its parent molecule, nervonic acid, is classified as a very long-chain fatty acid (VLCFA), which are fatty acids containing more than 20 carbon atoms. wikipedia.orghmdb.ca The biosynthesis of nervonic acid involves the elongation of oleic acid (18:1 Δ9), with erucic acid as its immediate precursor. wikipedia.org This places 15-tetracosenoic acid, methyl ester within the metabolic cascade responsible for producing these specialized lipids that are crucial for the nervous system. wikipedia.org

Research on Chemical Synthesis and Derivatization for Academic Applications

Controlled Chemical Synthesis Approaches

The primary method for the controlled chemical synthesis of 15-tetracosenoic acid, methyl ester is the direct esterification of 15-tetracosenoic acid. This reaction is typically acid-catalyzed, involving the condensation of the carboxylic acid group of 15-tetracosenoic acid with methanol (B129727). Common catalysts for this process include mineral acids like sulfuric acid or reagents such as boron trichloride-methanol complex. sigmaaldrich.com The esterification reaction converts the polar carboxylic acid into a more volatile and less polar methyl ester, which is crucial for subsequent analytical procedures and synthetic applications. sigmaaldrich.com

A notable synthetic pathway that incorporates the formation of 15-tetracosenoic acid, methyl ester is the multi-step synthesis of cyclopentadecanone (B167302) from Malania oleifera Chum oil, a plant oil rich in 15-tetracosenoic acid. nih.gov This process begins with the ozonolysis of the oil, which cleaves the double bond of the fatty acid chains. This is followed by an oxidative workup to form the corresponding carboxylic acids. The resulting mixture, containing the precursor to what will become a dicarboxylic acid, is then subjected to esterification with methanol and a sulfuric acid catalyst. nih.gov This sequence of reactions demonstrates a practical application of esterification as a key step in a larger synthetic strategy. nih.gov

The reaction conditions for these esterification processes are critical for achieving high yields. For instance, a typical procedure involves refluxing the fatty acid with a mixture of methanol and sulfuric acid for several hours. nih.gov Following the reaction, the methyl ester is typically extracted using a nonpolar solvent like diethyl ether. nih.gov

Enzymatic Synthesis for Specific Isomers or Research Probes

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for producing fatty acid esters. Lipases are the most commonly employed enzymes for this purpose, catalyzing esterification reactions with high chemo-, regio-, and enantioselectivity. nih.gov These enzymes can function in non-aqueous environments, which is advantageous for the esterification of fatty acids like 15-tetracosenoic acid with alcohols such as methanol. nih.govnih.gov

The mechanism of lipase-catalyzed esterification involves the activation of a serine residue in the enzyme's active site, which then reacts with the carbonyl group of the fatty acid to form an acyl-enzyme intermediate. nih.gov This intermediate subsequently reacts with an alcohol to release the ester and regenerate the enzyme. nih.gov The low water content in the reaction medium favors the synthesis of the ester over hydrolysis. nih.gov

While specific studies on the lipase-catalyzed synthesis of 15-tetracosenoic acid, methyl ester are not extensively documented, the general principles of enzymatic esterification are applicable. This method holds significant potential for producing specific isomers of the methyl ester or for creating labeled research probes, as the mild reaction conditions and high selectivity of lipases can preserve sensitive functional groups and control stereochemistry. The use of immobilized lipases is particularly attractive as it allows for easier separation of the catalyst from the product and enhances the stability and reusability of the enzyme. lu.se

Derivatization for Enhanced Analytical Resolution or Structural Elucidation

In the context of analytical chemistry, particularly gas chromatography (GC), the conversion of fatty acids into their methyl esters is a critical derivatization step. sigmaaldrich.com Free fatty acids are highly polar and prone to forming hydrogen bonds, which can lead to poor chromatographic peak shape and adsorption onto the column. sigmaaldrich.com By converting 15-tetracosenoic acid to its methyl ester, its polarity is significantly reduced, and its volatility is increased, making it much more amenable to GC analysis. sigmaaldrich.comnih.gov This derivatization allows for better separation from other components in a mixture and provides more accurate quantitative data. sigmaaldrich.com

The process of creating fatty acid methyl esters (FAMEs) is a standard procedure for preparing samples for GC analysis. sigmaaldrich.comresearchgate.net Common reagents for this derivatization include boron trifluoride in methanol or acetyl chloride in methanol, which facilitate the esterification reaction. sigmaaldrich.comresearchgate.net Once derivatized, 15-tetracosenoic acid, methyl ester can be used as a reference standard in GC-MS analysis to identify and quantify fatty acids in various samples, such as wax esters. lu.se

Beyond simple methylation for GC analysis, other derivatization techniques can be applied to the methyl ester itself to gain more detailed structural information. For instance, while mass spectrometry of FAMEs may not always reveal the exact position of double bonds, further derivatization of the ester can help in the structural elucidation of unsaturated fatty acids. researchgate.net

Utilization in the Synthesis of Other Research Compounds

15-Tetracosenoic acid, methyl ester serves as a valuable starting material for the synthesis of other important research compounds, most notably macrocyclic musks like cyclopentadecanone and cyclopentadecanolide. nih.govresearchgate.net These compounds are highly sought after in the fragrance industry. google.com

A key synthetic strategy involves the use of 15-tetracosenoic acid derived from natural sources like Malania oleifera Chum oil. nih.gov The synthesis of cyclopentadecanone from this precursor involves a three-step process: ozonolysis, oxidation, and esterification, followed by cyclization. nih.gov The initial ozonolysis cleaves the carbon-carbon double bond in 15-tetracosenoic acid. Subsequent oxidation and esterification yield a linear α,ω-dicarboxylic acid methyl ester. This diester can then undergo an intramolecular condensation reaction to form a β-keto ester, which upon hydrolysis and decarboxylation yields cyclopentadecanone. google.com A reported synthesis of cyclopentadecanone from 15-tetracosenoic acid achieved a total yield of 38.5%. nih.gov

Similarly, cyclopentadecanolide can be synthesized from 15-tetracosenoic acid. This process also starts with ozonolysis, but is followed by a reductive workup to yield a hydroxy acid. This intermediate can then undergo an intramolecular esterification (lactonization) to form the macrocyclic lactone, cyclopentadecanolide. nih.gov A novel synthesis method for cyclopentadecanolide from Malania oleifera Chum oil reported a yield of 63.0%. nih.gov The use of a renewable resource like Malania oleifera Chum oil makes these synthetic routes economically and environmentally attractive. nih.gov

Interactive Data Tables

Table 1: Synthesis of Macrocyclic Musks from 15-Tetracosenoic Acid This table summarizes the yields of macrocyclic musks synthesized from 15-tetracosenoic acid, primarily sourced from Malania oleifera Chum oil.

| Target Compound | Key Reaction Steps | Reported Yield | Reference |

| Cyclopentadecanone | Ozonolysis, Oxidation, Esterification, Cyclization | 38.5% | nih.gov |

| Cyclopentadecanolide | Ozonolysis, Reduction, Cyclization | 63.0% | nih.gov |

Future Research Directions and Advanced Theoretical Frameworks

Elucidation of Detailed Enzymatic Kinetics and Substrate Specificity in Biosynthesis

The biosynthesis of nervonic acid, the precursor to its methyl ester, is a multi-step process involving fatty acid elongation and desaturation. nih.gov While the general pathway is understood, the specific enzymes and their kinetics are not fully characterized. Future research will likely focus on:

Identifying and Characterizing Key Enzymes: The rate-limiting enzyme in nervonic acid biosynthesis is believed to be 3-ketoacyl-CoA synthase (KCS). nih.gov Detailed characterization of KCS enzymes from various organisms that produce high levels of nervonic acid will be crucial. This includes determining their substrate specificity for different acyl-CoAs and their kinetic parameters (Kcat and Km).

Investigating Desaturases: Some studies suggest that desaturases can directly convert very long-chain saturated fatty acids into nervonic acid. nih.gov Further investigation is needed to identify these desaturases and understand their role and efficiency in the biosynthetic pathway.

Reconstructing Biosynthetic Pathways: By expressing genes for key enzymes like KCS in host organisms such as yeast, researchers can reconstruct the biosynthetic pathway for nervonic acid. nih.gov This allows for a controlled environment to study the enzymatic kinetics and optimize the production of nervonic acid and its methyl ester.

A deeper understanding of the enzymatic machinery will be instrumental for the biotechnological production of 15-tetracosenoic acid, methyl ester.

Exploration of Novel Biological Functions Beyond Known Structural and Modulatory Roles

15-Tetracosenoic acid, methyl ester is the methyl ester form of nervonic acid, a crucial component of the myelin sheath in nerve fibers. scbt.comcaymanchem.com While its structural role in nerve tissue is well-established, its broader biological functions are still being uncovered. nih.gov Future research directions include:

Neurological Health and Disease: Given its abundance in the nervous system, further studies are warranted to explore its potential role in neurodegenerative diseases like multiple sclerosis and adrenoleukodystrophy, where its levels are reportedly low. caymanchem.combioscience.co.uk Research could focus on how its supplementation might aid in the repair and regeneration of nerve fibers. wikipedia.org

Metabolic Regulation: Emerging evidence suggests that nervonic acid and its derivatives may play a role in metabolic health, including lipid metabolism and inflammation. researchgate.net Investigating the effects of 15-tetracosenoic acid, methyl ester on various metabolic pathways could reveal novel therapeutic applications.

Anti-inflammatory and Antioxidant Properties: Some studies have pointed towards the anti-inflammatory and antioxidant potential of related fatty acids. researchgate.net Future research could explore whether 15-tetracosenoic acid, methyl ester possesses similar properties and elucidate the underlying molecular mechanisms.

Advanced Omics Integration for Comprehensive Lipidomic and Metabolic Pathway Mapping

The advent of "omics" technologies provides a powerful toolkit for a systems-level understanding of cellular processes. Integrating different omics approaches will be key to mapping the complete metabolic landscape of 15-tetracosenoic acid, methyl ester.

Lipidomics: Advanced lipidomic analyses can provide a detailed profile of all lipid species, including 15-tetracosenoic acid, methyl ester, in different tissues and disease states. creative-proteomics.com This can help in identifying changes in its levels and distribution, providing insights into its function.

Transcriptomics and Proteomics: By combining lipidomics with transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins), researchers can identify the genes and proteins that are involved in the metabolism and signaling of 15-tetracosenoic acid, methyl ester. nih.govnih.gov

Metabolomics: Metabolomic studies can reveal the broader metabolic context in which 15-tetracosenoic acid, methyl ester operates, identifying interconnected pathways and potential biomarkers. nih.govnih.gov

This integrated multi-omics approach will provide a holistic view of the biological significance of this fatty acid methyl ester. nih.govnih.gov

Investigating Stereoisomeric Effects on Biological Activity and Pathway Involvement

15-Tetracosenoic acid can exist as different stereoisomers, primarily the cis (Z) and trans (E) forms. The naturally occurring form is typically the cis isomer, also known as (Z)-15-tetracosenoic acid. nist.govnist.gov The biological activity of these different isomers can vary significantly.

Enzymatic Specificity: Research should also focus on whether the enzymes involved in the biosynthesis and metabolism of 15-tetracosenoic acid exhibit stereospecificity, favoring one isomer over the other.

Understanding the differential effects of stereoisomers is essential for developing targeted therapeutic and nutritional applications.

Computational Chemistry and Molecular Dynamics Simulations for Understanding Interactions

Computational methods are becoming increasingly valuable in biological research. Molecular dynamics (MD) simulations and other computational chemistry techniques can provide atomic-level insights into the behavior of molecules.

Membrane Interactions: MD simulations can be used to model the interaction of 15-tetracosenoic acid, methyl ester with lipid bilayers, providing information on how it affects membrane properties such as fluidity and thickness. comsol.com

Protein-Ligand Docking: Computational docking studies can predict how 15-tetracosenoic acid, methyl ester binds to proteins, helping to identify potential protein targets and understand its mechanism of action.

Reaction Mechanisms: Quantum mechanical calculations can be employed to study the reaction mechanisms of the enzymes involved in the biosynthesis of nervonic acid, providing a deeper understanding of their catalytic activity. researchgate.netum.edu.my

These computational approaches, when combined with experimental data, can significantly accelerate the pace of discovery in this field.

Biotechnological Applications for Controlled Production and Pathway Engineering

The demand for nervonic acid and its esters for various applications has spurred interest in developing sustainable and cost-effective production methods. nih.gov Biotechnological approaches using genetically engineered microorganisms offer a promising alternative to extraction from natural sources. nih.gov

Metabolic Engineering of Yeast: Oleaginous yeasts like Yarrowia lipolytica and Rhodosporidium toruloides are attractive hosts for producing very long-chain fatty acids. nih.govnih.gov By overexpressing key genes in the biosynthetic pathway and optimizing fermentation conditions, researchers have been able to significantly increase the production of nervonic acid. nih.govnih.gov

Pathway Optimization: Further metabolic engineering strategies could involve redirecting carbon flux towards the desired product, eliminating competing pathways, and improving the efficiency of the elongation and desaturation steps. researchgate.net

Novel Production Systems: Exploring other microbial hosts, such as microalgae, for the production of 15-tetracosenoic acid, methyl ester could open up new possibilities for large-scale, sustainable production. nih.gov

The development of efficient and controlled biotechnological production systems will be critical for meeting the future demand for this valuable compound.

Q & A

What analytical methods are recommended for identifying and quantifying 15-tetracosenoic acid, methyl ester in complex biological matrices?

Basic Research Focus

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is a robust method for identifying and quantifying 15-tetracosenoic acid, methyl ester. Field ionization (FI) in GC-TOFMS enhances molecular ion detection, with >80% relative intensity for this compound, enabling precise differentiation from co-eluting fatty acid methyl esters (FAMEs) . For quantification, use internal standards like docosahexaenoic acid methyl ester (DHA-ME) to validate chromatographic resolution (minimum 1.2) and minimize matrix interference . Calibration curves should account for lipid extraction efficiency, particularly in plant or plasma samples .

How do microbial inoculants influence the biosynthesis of 15-tetracosenoic acid, methyl ester in plant systems?

Advanced Research Focus

In Cannabis sativa L., combined treatments with Pseudomonas aeruginosa and urea-hydroxyapatite nano-fertilizers (UHAPF) significantly increase 15-tetracosenoic acid, methyl ester content, likely due to enhanced nutrient solubilization and activation of lipid elongation pathways. However, contradictory trends in other fatty acids (e.g., reduced lipid biosynthesis under the same conditions) suggest adaptive metabolic trade-offs. Experimental designs should include metabolomic profiling (e.g., GC-MS) and transcriptomic analysis of elongase genes to disentangle these dynamics .

What are the methodological challenges in resolving 15-tetracosenoic acid, methyl ester isomers during chromatographic analysis?

Advanced Research Focus

Isomeric resolution, particularly for cis vs. trans configurations, requires highly polar cyanosilicone capillary columns (e.g., 100 m length, 0.25 mm ID). AOCS/AOAC protocols recommend temperature gradients starting at 140°C (held for 5 min) and ramping to 240°C at 4°C/min. Co-elution risks with (Z)-13-docosenoic acid methyl ester necessitate secondary confirmation via high-resolution FI mass spectra (exact mass: 366.63 Da) or derivatization with dimethyl disulfide to stabilize double bonds .

How can researchers validate the association between 15-tetracosenoic acid and cognitive function in human metabolomic studies?

Advanced Research Focus

In plasma metabolomics, 15-tetracosenoic acid showed a significant inverse association with attention (P = 1.52E-4, FDR = 0.019). To validate, use multivariate linear regression adjusted for confounders (e.g., age, diet) and replicate findings in longitudinal cohorts. Incorporate lipidomics workflows with stable isotope-labeled internal standards to control for batch effects. Cross-validation with neuroimaging data (e.g., fMRI) is recommended to establish mechanistic links .

What protocols are optimal for preparing 15-tetracosenoic acid, methyl ester standards for GC-MS analysis?

Basic Research Focus

Dissolve purified standards in cyclohexane (10 mg/L) to avoid ester hydrolysis. Store at 0–6°C to prevent oxidation. For spike-and-recovery experiments in plant extracts, use a 1:1 (v/v) methanol:chloroform solvent system to match matrix polarity. Purity validation should include nuclear magnetic resonance (NMR) for positional isomer confirmation and elemental analysis (C, H, O ± 0.3%) .

How does 15-tetracosenoic acid, methyl ester contribute to plant-insect ecological interactions?

Advanced Research Focus

In Nicotiana tabacum, this compound is implicated in insecticidal activity against Sitophilus oryzae. Bioassay-guided fractionation and dose-response studies (LC₅₀ calculations) are critical to isolate bioactive roles. Compare synthetic analogs (e.g., ethyl esters) to assess structure-activity relationships. Field trials should evaluate synergistic effects with other phytochemicals (e.g., nicotine) to optimize pest resistance strategies .

What are the pitfalls in interpreting fatty acid methyl ester data from environmental or clinical samples?

Advanced Research Focus

Key pitfalls include:

- Artifact formation : Avoid alkaline catalysts during derivatization, which may degrade polyunsaturated esters.

- Matrix effects : Normalize to total lipid content in plasma or tissue homogenates.

- Isomer misidentification : Use retention index libraries (e.g., NIST) supplemented with synthetic standards.

Document all steps in compliance with metabolomics reporting standards (e.g., MISFISHIE) .

How can researchers optimize extraction efficiency of 15-tetracosenoic acid, methyl ester from lipid-rich samples?

Basic Research Focus

Use accelerated solvent extraction (ASE) at 60°C with hexane:isopropanol (3:2 v/v) for plant tissues. For plasma, Folch extraction (chloroform:methanol 2:1) with 0.01% BHT prevents oxidation. Centrifugation at 15,000×g for 20 min improves phase separation. Quantify recovery rates using deuterated analogs (e.g., methyl tetradecanoate-d27) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.